Cas no 1060286-84-1 (1-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-3-(thiophen-2-yl)urea)

1-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-3-(thiophen-2-yl)urea structure
1060286-84-1 structure
商品名:1-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-3-(thiophen-2-yl)urea
CAS番号:1060286-84-1
MF:C21H18N4O2S
メガワット:390.458222866058
CID:5843106
PubChem ID:25858572

1-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-3-(thiophen-2-yl)urea 化学的及び物理的性質

名前と識別子

    • 1-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-3-(thiophen-2-yl)urea
    • F5075-5401
    • VU0633633-1
    • 1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea
    • 1-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-thiophen-2-ylurea
    • 1060286-84-1
    • 1-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(thiophen-2-yl)urea
    • AKOS024495353
    • インチ: 1S/C21H18N4O2S/c1-13-12-15(9-10-17(13)23-21(27)24-19-8-5-11-28-19)25-14(2)22-18-7-4-3-6-16(18)20(25)26/h3-12H,1-2H3,(H2,23,24,27)
    • InChIKey: OHXGSRBJSJXPEF-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC=C1NC(NC1=CC=C(C=C1C)N1C(C2C=CC=CC=2N=C1C)=O)=O

計算された属性

  • せいみつぶんしりょう: 390.11504700g/mol
  • どういたいしつりょう: 390.11504700g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 3
  • 複雑さ: 640
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 102Ų

1-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-3-(thiophen-2-yl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5075-5401-10μmol
1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea
1060286-84-1
10μmol
$69.0 2023-09-10
Life Chemicals
F5075-5401-3mg
1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea
1060286-84-1
3mg
$63.0 2023-09-10
Life Chemicals
F5075-5401-2mg
1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea
1060286-84-1
2mg
$59.0 2023-09-10
Life Chemicals
F5075-5401-20mg
1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea
1060286-84-1
20mg
$99.0 2023-09-10
Life Chemicals
F5075-5401-5μmol
1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea
1060286-84-1
5μmol
$63.0 2023-09-10
Life Chemicals
F5075-5401-2μmol
1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea
1060286-84-1
2μmol
$57.0 2023-09-10
Life Chemicals
F5075-5401-1mg
1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea
1060286-84-1
1mg
$54.0 2023-09-10
Life Chemicals
F5075-5401-75mg
1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea
1060286-84-1
75mg
$208.0 2023-09-10
Life Chemicals
F5075-5401-15mg
1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea
1060286-84-1
15mg
$89.0 2023-09-10
Life Chemicals
F5075-5401-50mg
1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea
1060286-84-1
50mg
$160.0 2023-09-10

1-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-3-(thiophen-2-yl)urea 関連文献

1-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-3-(thiophen-2-yl)ureaに関する追加情報

Comprehensive Overview of 1-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-3-(thiophen-2-yl)urea (CAS No. 1060286-84-1)

The compound 1-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-3-(thiophen-2-yl)urea (CAS No. 1060286-84-1) is a structurally complex molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique combination of a quinazolinone core, a phenylurea moiety, and a thiophene ring makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a kinase inhibitor, given the growing demand for targeted therapies in oncology and inflammatory diseases.

One of the most searched questions related to this compound is: "What is the mechanism of action of 1-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-3-(thiophen-2-yl)urea?" Preliminary studies suggest that it may interact with specific protein kinases, modulating cellular signaling pathways. This aligns with the current trend in drug discovery, where small molecules like this are being explored for their selective inhibition capabilities, reducing off-target effects compared to traditional chemotherapy agents.

The synthetic route for CAS No. 1060286-84-1 involves multi-step organic reactions, including condensation and cyclization steps. Chemists often search for "efficient synthesis methods for quinazolinone derivatives", as these scaffolds are prevalent in FDA-approved drugs. Recent advancements in green chemistry have also sparked interest in optimizing the production process to minimize environmental impact, a topic highly relevant to modern pharmaceutical manufacturing.

In terms of physicochemical properties, this compound exhibits moderate solubility in organic solvents, which is crucial for formulation development. Researchers frequently inquire about "solubility enhancement techniques for urea-based compounds", as poor bioavailability remains a challenge in drug development. Novel approaches like nanocrystallization or co-crystal formation are being investigated to improve its pharmacokinetic profile.

The structure-activity relationship (SAR) of this molecule is another hot topic in medicinal chemistry circles. The presence of both electron-donating (methyl groups) and electron-withdrawing (carbonyl) substituents on the quinazolinone ring creates an interesting electronic environment that influences its binding affinity. Computational chemists are particularly interested in "molecular docking studies of thiophene-containing urea derivatives" to predict potential biological targets.

From a therapeutic perspective, there's growing curiosity about "the potential applications of 1-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-3-(thiophen-2-yl)urea in neurodegenerative diseases". While most research has focused on its kinase inhibition properties, some studies suggest that the compound might cross the blood-brain barrier, opening possibilities for CNS-targeted therapies. This aligns with the increasing global focus on developing treatments for Alzheimer's and Parkinson's diseases.

Quality control and analytical characterization are critical aspects of working with this compound. Common search queries include "HPLC methods for purity analysis of CAS 1060286-84-1" and "spectroscopic characterization of quinazolinone derivatives". Advanced techniques like LC-MS and NMR spectroscopy are typically employed to ensure batch-to-batch consistency, especially when the material is intended for preclinical studies.

The patent landscape surrounding this compound is another area of interest. Many researchers search for "intellectual property status of 1-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-3-(thiophen-2-yl)urea" to understand its commercial potential. While several patents mention similar structures, the exact compound may represent a novel chemical entity with significant value in drug development pipelines.

In the context of drug discovery trends, this molecule exemplifies the shift toward fragment-based drug design. Its modular structure allows for systematic modification, addressing the pharmaceutical industry's need for "rapid optimization of lead compounds". The incorporation of the thiophene ring is particularly noteworthy, as this heterocycle is known to improve metabolic stability while maintaining favorable ligand efficiency.

Environmental scientists have shown interest in the biodegradation profile of such compounds, searching for terms like "ecological impact of quinazolinone derivatives". While not classified as hazardous, proper disposal methods are essential given the increasing regulatory focus on pharmaceutical pollution. Recent studies on similar compounds suggest that advanced oxidation processes may be effective for wastewater treatment containing such molecules.

From a translational research perspective, the most pressing question might be "when will 1-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-3-(thiophen-2-yl)urea enter clinical trials?" While still in early development, its progress reflects the broader challenges in moving from bench to bedside. The compound's fate will likely depend on demonstrating sufficient therapeutic index and target selectivity in animal models, key hurdles in modern drug development.

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